

An In-depth Technical Guide to 2-Ethylbenzoic Acid (CAS 612-19-1)

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Compound of Interest

Compound Name: **2-Ethylbenzoic acid**

Cat. No.: **B181335**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of **2-Ethylbenzoic acid** based on publicly available data. Detailed, peer-reviewed experimental protocols and specific biological pathway analyses for this particular compound are limited. The experimental methodologies presented are representative examples based on established chemical principles for similar compounds and should be adapted and optimized for specific laboratory conditions.

Introduction

2-Ethylbenzoic acid, with a CAS number of 612-19-1, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with an ethyl group and a carboxylic acid group at the ortho position.^[1] This compound serves primarily as a versatile intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals, dyes, and fragrances.^[1] Its utility stems from the reactivity of the carboxylic acid group and the potential for further functionalization of the aromatic ring. While the broader class of benzoic acid derivatives has been explored for various biological activities, from antimicrobial to anti-inflammatory effects, specific research into the mechanisms of action and signaling pathways for **2-Ethylbenzoic acid** is not extensively documented.^{[2][3][4][5]}

Chemical and Physical Properties

The physicochemical properties of **2-Ethylbenzoic acid** are critical for its handling, storage, and application in synthesis. These properties are summarized in the tables below.

Table 2.1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	612-19-1	[6]
Molecular Formula	C ₉ H ₁₀ O ₂	[6]
Molecular Weight	150.17 g/mol	[6]
Appearance	White to off-white crystalline powder	[7]
Melting Point	62-66 °C	[7]
Boiling Point	259.7 ± 9.0 °C at 760 Torr	[7]
Density	1.114 ± 0.06 g/cm ³ (20 °C)	[7]
Solubility	Sparingly soluble in water (1.1 g/L at 25 °C)	[1]
pKa	3.79 (at 25 °C)	[1]

Table 2.2: Spectroscopic and Computational Data

Property	Value/Description	Reference(s)
¹ H NMR	Data not available in searched literature. Expected signals: aromatic protons, quartet for -CH ₂ -, triplet for -CH ₃ , and a singlet for the carboxylic acid proton.	[8]
¹³ C NMR	Data available but requires account access to view full spectrum. A reference exists: P.E. Hansen, A. Berg, K. Schaumberg, Magn. Res. Chem. 25, 508 (1987).	[6]
Mass Spectrum (GC-MS)	Data available but requires account access to view full spectrum.	[9]
InChIKey	CGMMMPMYKMDITEA-UHFFFAOYSA-N	[6]
Canonical SMILES	CCC1=CC=CC=C1C(=O)O	[6]

Synthesis and Experimental Protocols

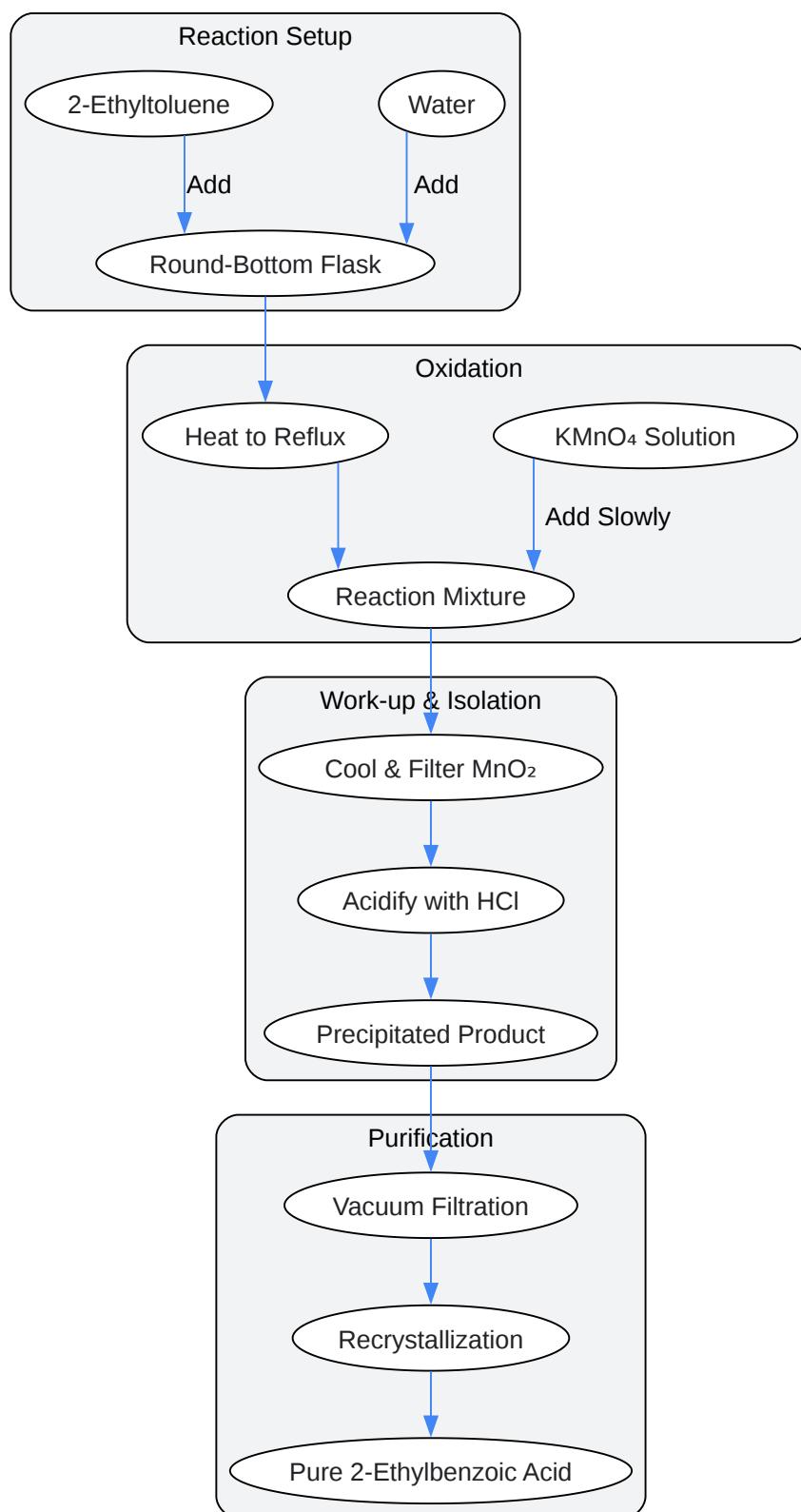
2-Ethylbenzoic acid can be synthesized through several common organic chemistry reactions. The two most logical and frequently employed routes are the oxidation of the corresponding alkylbenzene (2-ethyltoluene) and the Grignard carboxylation of an ortho-substituted ethylhalobenzene.

Representative Protocol 1: Oxidation of 2-Ethyltoluene

This method involves the oxidation of the benzylic methylene group of 2-ethyltoluene. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used. This reaction is a standard method for preparing benzoic acid derivatives from their alkyl precursors.[1]

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyltoluene and water.
- Reagent Addition: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water portion-wise to control the exothermic reaction.
- Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.
- Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO_2) byproduct.
- Isolation: Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic, which will precipitate the **2-ethylbenzoic acid**.
- Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

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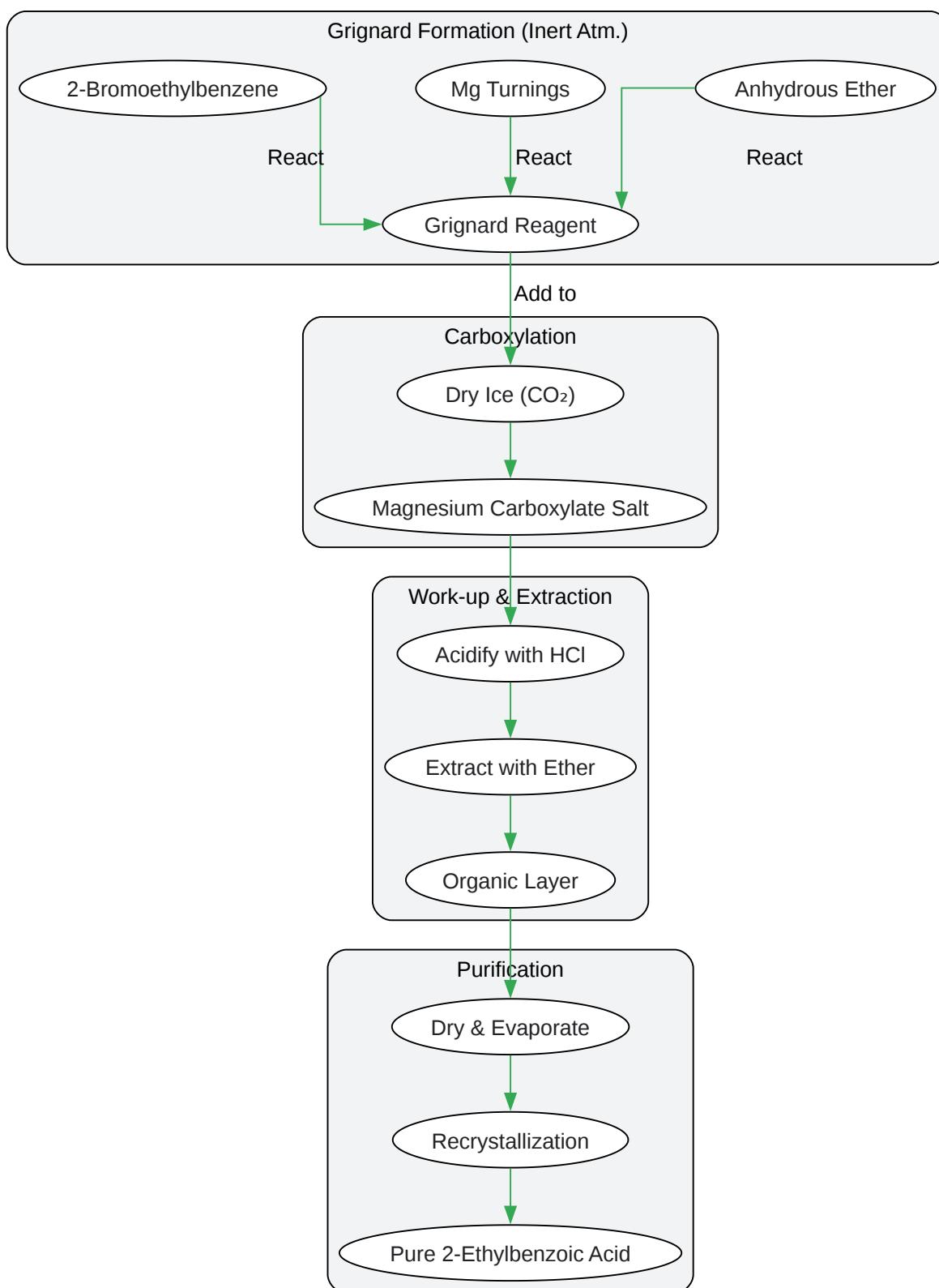
Caption: Workflow for the synthesis of **2-Ethylbenzoic acid** via oxidation.

Representative Protocol 2: Grignard Reaction

This classic carbon-carbon bond-forming reaction utilizes an organometallic reagent. A Grignard reagent is first prepared from an ortho-haloethylbenzene (e.g., 2-bromoethylbenzene) and magnesium metal. This reagent then acts as a nucleophile, attacking carbon dioxide (dry ice) to form a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Methodology:

- **Grignard Reagent Formation:** Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add magnesium turnings to a flask containing anhydrous diethyl ether. Slowly add a solution of 2-bromoethylbenzene in anhydrous ether to initiate the formation of the Grignard reagent (phenylmagnesium bromide derivative). The reaction is often initiated with a small crystal of iodine if it does not start spontaneously.
- **Carboxylation:** Once the Grignard reagent has formed (indicated by the consumption of magnesium and a change in color), slowly pour the solution onto an excess of crushed dry ice (solid CO₂).
- **Work-up:** Allow the excess dry ice to sublime. Add a dilute strong acid (e.g., HCl or H₂SO₄) to the reaction mixture to protonate the magnesium carboxylate salt.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers.
- **Isolation and Purification:** Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

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Caption: Workflow for the Grignard synthesis of **2-Ethylbenzoic acid**.

Spectroscopic Characterization (Expected)

While specific, detailed spectra with peak assignments are not readily available, the expected spectroscopic features can be predicted based on the structure of **2-Ethylbenzoic acid**.

Table 4.1: Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons (-C₆H₄-): Multiple signals in the aromatic region (7-8 ppm), showing complex splitting patterns due to ortho substitution.- Methylene Protons (-CH₂-): A quartet around 2.7-3.0 ppm.- Methyl Protons (-CH₃): A triplet around 1.2-1.4 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.- Aromatic Carbons (-C₆H₄-): Six distinct signals between 125-145 ppm.- Methylene Carbon (-CH₂-): A signal around 25-30 ppm.- Methyl Carbon (-CH₃): A signal around 15 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.- C=O Stretch (Carbonyl): A strong, sharp absorption around 1700 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 150.- Key Fragments: Loss of the ethyl group (M-29) leading to a peak at m/z = 121. Loss of the carboxyl group (M-45) leading to a peak at m/z = 105.

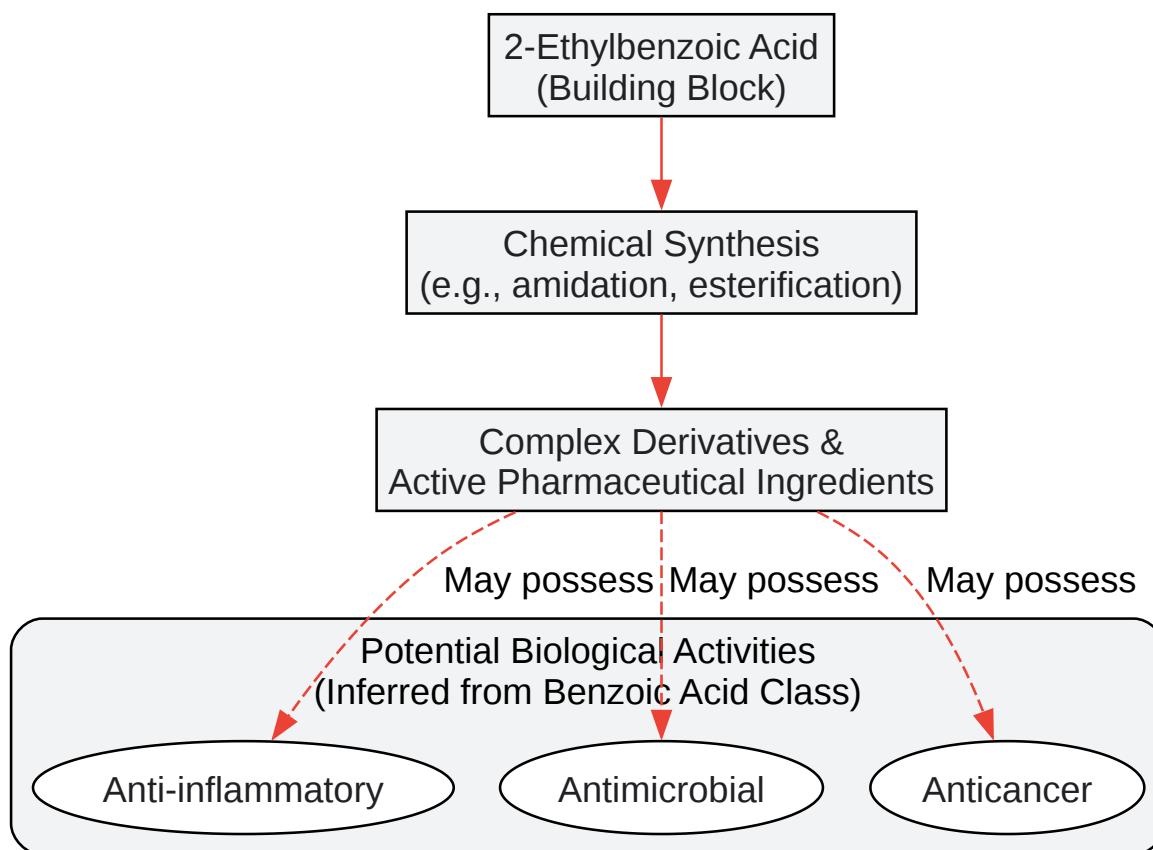
Biological Activity and Applications in Drug Development

2-Ethylbenzoic acid is primarily utilized as a chemical intermediate.[\[1\]](#) The broader class of benzoic acid derivatives has been the subject of extensive research in drug development, showing a wide range of biological activities. These activities often depend heavily on the substitution pattern of the benzene ring.

General Activities of Benzoic Acid Derivatives:

- Antimicrobial and Antifungal Agents: Benzoic acid and its salts are well-known preservatives, and various derivatives have been developed as antimicrobial and antifungal drugs.[\[3\]](#)[\[4\]](#)
- Anti-inflammatory Activity: Some benzoic acid derivatives, most notably salicylic acid and its derivatives (like aspirin), are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid pathway.[\[3\]](#)
- Anticancer Properties: Certain synthetic derivatives of benzoic acid have been investigated as potential anticancer agents, although the mechanisms are diverse and often compound-specific.[\[2\]](#)

It is important to reiterate that these are general activities of the broader chemical class. Currently, there is a lack of specific published research detailing the biological activity, mechanism of action, or interaction with specific signaling pathways for **2-Ethylbenzoic acid** itself. Its primary role in drug development appears to be as a structural scaffold or starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).



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Caption: Logical relationship of **2-Ethylbenzoic acid** in drug discovery.

Safety and Handling

2-Ethylbenzoic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 6.1: Hazard Information

Hazard Type	GHS Classification	Precautionary Statements
Skin Contact	Skin Irritation (Category 2)	H315: Causes skin irritation.
Eye Contact	Eye Irritation (Category 2)	H319: Causes serious eye irritation.
Inhalation	Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation.

Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid breathing dust.
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
- Store in a cool, dry place in a tightly sealed container.

Conclusion

2-Ethylbenzoic acid (CAS 612-19-1) is a valuable chemical intermediate with well-defined physical properties. While detailed experimental protocols and biological studies specific to this isomer are not widely published, its synthesis can be reliably achieved through standard organic chemistry methodologies such as the oxidation of 2-ethyltoluene or via a Grignard reaction. Its primary significance for researchers and drug development professionals lies in its role as a versatile starting material for the synthesis of more complex molecules. Future research could further elucidate any intrinsic biological activities of this compound and explore its potential in novel therapeutic agents.

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